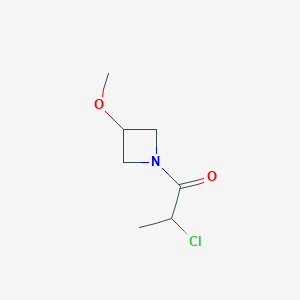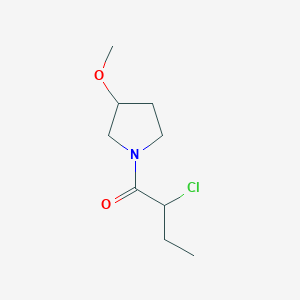
(1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-yl)methanol
Descripción general
Descripción
(1-(6-Chloro-2-methylpyrimidin-4-yl)azetidin-3-yl)methanol, also known as 6-chloro-2-methylpyrimidin-4-yl azetidin-3-yl methanol, is an organic compound that has been studied for its potential applications in the scientific research field. This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. Pyrimidine derivatives are known to play important roles in many biological processes and have been studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Methanol in Environmental and Toxicological Studies
Methanol, as a common solvent and feedstock in chemical industries, has been the subject of environmental and toxicological research. For instance, Paine and Dayan (2001) discuss methanol's tolerable concentration in alcoholic beverages, indicating its potential toxic effects at higher concentrations and the importance of regulating its presence in consumer products to avoid adverse health effects Paine & Dayan, 2001. This study underscores the significance of understanding the toxicological profiles of chemicals, including methanol derivatives, in consumer goods.
Methanol in Industrial Applications
Research on methanol's role in industrial applications, such as its use as a fuel oxygenated additive (Pulyalina et al., 2020), highlights the compound's importance in enhancing fuel performance and reducing hazardous emissions Pulyalina et al., 2020. This review focuses on the separation of methanol from methyl tert-butyl ether (MTBE) using pervaporation, a membrane process, demonstrating the critical role of methanol in producing cleaner fuel alternatives. Such industrial applications could be relevant for derivatives of methanol in optimizing production processes and environmental sustainability.
Methanol as a Research Tool in Science
Methanol is also used as a fixation agent in biological studies, such as in the methacarn (methanol-Carnoy) fixation method described by Puchtler et al. (1970), which improves tissue fixation for microscopic examination Puchtler et al., 1970. This application showcases methanol's utility in enhancing research methodologies in the life sciences, potentially extending to the use of specific methanol derivatives in specialized fixation protocols.
Propiedades
IUPAC Name |
[1-(6-chloro-2-methylpyrimidin-4-yl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-11-8(10)2-9(12-6)13-3-7(4-13)5-14/h2,7,14H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSFRHWWPDPOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476681.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)









![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1476700.png)

